molecular formula C12H15NO2 B12734758 (+-)-5-Methoxy-1-(phenylmethyl)-2-pyrrolidinone CAS No. 136410-26-9

(+-)-5-Methoxy-1-(phenylmethyl)-2-pyrrolidinone

Cat. No.: B12734758
CAS No.: 136410-26-9
M. Wt: 205.25 g/mol
InChI Key: FYVWVPSQGZGVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-5-Methoxy-1-(phenylmethyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a methoxy group at the 5-position and a phenylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-5-Methoxy-1-(phenylmethyl)-2-pyrrolidinone typically involves the reaction of 5-methoxy-2-pyrrolidinone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(±)-5-Methoxy-1-(phenylmethyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 5-methoxy-2-pyrrolidinone-1-carboxylic acid.

    Reduction: Formation of 5-methoxy-1-(phenylmethyl)-2-pyrrolidinol.

    Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

(±)-5-Methoxy-1-(phenylmethyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-5-Methoxy-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-pyrrolidinone: Lacks the phenylmethyl group, leading to different chemical and biological properties.

    1-(Phenylmethyl)-2-pyrrolidinone:

    N-Methyl-2-pyrrolidinone (NMP): A widely used solvent with different functional groups and properties.

Uniqueness

(±)-5-Methoxy-1-(phenylmethyl)-2-pyrrolidinone is unique due to the presence of both the methoxy and phenylmethyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-5-methoxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12-8-7-11(14)13(12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVWVPSQGZGVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929412
Record name 1-Benzyl-5-methoxypyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136410-26-9
Record name 2-Pyrrolidinone, 5-methoxy-1-(phenylmethyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136410269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-5-methoxypyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.